N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide
Description
N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to an acetamide group through a carbamoyl linkage. The unique structure of this compound makes it a subject of study for various biological and chemical applications.
Properties
IUPAC Name |
N-[4-[(1-phenylcyclopropyl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(22)19-15-7-9-16(10-8-15)20-17(23)21-18(11-12-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLAQSOIWELKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide typically involves the formation of the carbamoyl linkage. One common method is the reaction of N-substituted carbamoyl chlorides with substituted phenols. This reaction can be carried out in situ to avoid the direct manipulation of sensitive reactants . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method exhibits broad functional group tolerance and streamlined workup procedures .
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response .
Comparison with Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares a similar cyclopropyl and phenyl structure but differs in the presence of a sulfonamido group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound features a thiazole ring and a bromophenyl group, making it structurally distinct but functionally similar in some biological activities.
Uniqueness: N-(4-{[(1-phenylcyclopropyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific combination of a cyclopropyl group, phenyl ring, and acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
